molecular formula C8H13N3O B15455120 N,N-diethyl-1H-imidazole-5-carboxamide CAS No. 61985-36-2

N,N-diethyl-1H-imidazole-5-carboxamide

Cat. No.: B15455120
CAS No.: 61985-36-2
M. Wt: 167.21 g/mol
InChI Key: UCWZQXNCZYZOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1H-imidazole-5-carboxamide is a chemical compound featuring a core imidazole ring substituted with a diethylcarboxamide group. The imidazole-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery, serving as a critical building block for the development of novel therapeutic agents . Compounds based on this scaffold are frequently investigated for their potential to interact with key biological targets, such as the Epidermal Growth Factor Receptor (EGFR) . Researchers value this scaffold for its versatility in synthesizing more complex molecules aimed at inhibiting specific enzymatic pathways involved in disease progression. The structural motif is also explored in the development of kinase inhibitors, such as JNK3 inhibitors, which are being studied for their therapeutic potential in neurodegenerative diseases . The diethylamide substituent on the carboxamide group can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical parameters for optimizing drug-like characteristics and bioavailability during early-stage research. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61985-36-2

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N,N-diethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-9-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

UCWZQXNCZYZOLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN=CN1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carboxamide Derivatives

Compound Name Core Structure Carboxamide Substituents Additional Substituents Evidence Source
N,N-Diethyl-1H-imidazole-5-carboxamide 1H-imidazole N,N-diethyl None N/A
DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide) Imidazole-triazene hybrid None 3,3-Dimethyltriazeno group
ND-11503 Imidazo[2,1-b]thiazole N-((2,3-Dihydrobenzofuran-5-yl)methyl) 6-Ethyl, 2-methyl
VIIv (N,1-Dicyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide) Benzimidazole N-Cyclohexyl 2-(4-Nitrophenyl), 1-cyclohexyl
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole N-(4-Methoxyphenyl) 2-(3,4-Dimethoxyphenyl), 1-propyl

Key Observations :

  • N,N-Diethyl substitution distinguishes the target compound from most analogs, which often feature bulkier (e.g., cyclohexyl) or aromatic (e.g., 4-methoxyphenyl) carboxamide substituents. This impacts lipophilicity and steric hindrance.

Key Observations :

  • The target compound’s synthesis likely parallels benzimidazole derivatives (e.g., VIIv), where carboxamide formation involves coupling agents like TBTU/DMAP .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility Trends LogP (Predicted)
This compound Not reported Moderate (diethyl groups) ~1.5–2.0
VIIv 112–114 Low (bulky substituents) ~4.0
ND-11503 Not reported Moderate (polar groups) ~2.5–3.0
DIC Not reported High (polar triazene) ~0.5–1.0

Key Observations :

  • The N,N-diethyl groups in the target compound likely enhance lipophilicity compared to DIC but reduce it relative to VIIv (cyclohexyl/nitrophenyl substituents).
  • Melting points for benzimidazole analogs (112–132°C) suggest crystalline solids, whereas imidazole derivatives may have lower melting points due to reduced aromatic stacking .

Key Observations :

  • The target compound’s diethyl groups may reduce metabolic instability compared to DIC’s methyl groups, but this requires validation.

Metabolic Profiles

  • DIC undergoes hepatic N-demethylation to form 4-aminoimidazole-5-carboxamide, a major pathway in both rats and humans .
  • However, ethyl groups may undergo ω- or β-oxidation, forming carboxylic acid metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.